molecular formula C7H18Cl2N2 B8089045 Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride

Cat. No.: B8089045
M. Wt: 201.13 g/mol
InChI Key: NGJGCIWTAHNSAU-UHFFFAOYSA-N
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Description

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of the Intermediate: 1-methylpyrrolidine is reacted with formaldehyde to form an intermediate compound.

    Hydrochlorination: The intermediate is then treated with hydrogen chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride can be compared with other similar compounds such as:

    N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine: Similar structure but different reactivity and applications.

    (S)-(-)-1-Methyl-2-pyrrolidinemethanol: Used in different synthetic applications and has distinct chemical properties.

    N-methyl-2-(2-aminoethyl)pyrrolidine: Another related compound with unique uses in organic synthesis.

Each of these compounds has its own set of properties and applications, making this compound unique in its specific uses and reactivity.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-3-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJGCIWTAHNSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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